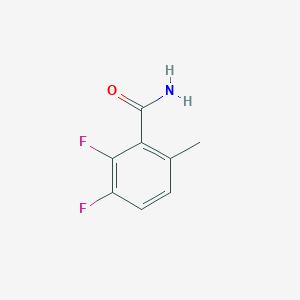

2,3-Difluoro-6-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMLCWSWIOGHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Difluoro 6 Methylbenzamide

Strategic Approaches to Fluorination and Benzene (B151609) Ring Functionalization

The strategic introduction of fluorine atoms and the functionalization of the benzene ring are critical steps in the synthesis of 2,3-Difluoro-6-methylbenzamide. Regioselectivity is paramount to ensure the correct placement of the fluoro and methyl groups.

Regioselective Fluorination Techniques

Achieving the desired 2,3-difluoro substitution pattern on a benzene ring already containing a methyl group and a precursor to the amide group can be challenging. Direct fluorination of a pre-functionalized benzene ring often leads to a mixture of isomers. Therefore, a more strategic approach is often employed, starting with a difluorinated precursor.

A key strategy for the regioselective functionalization of fluorinated aromatics is directed ortho-lithiation (DoM) . This technique utilizes a directing metalating group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong lithium base, such as n-butyllithium. The resulting aryllithium species can then react with an electrophile to introduce a desired substituent with high regioselectivity. In the context of synthesizing this compound, a plausible precursor is 1,2-difluorobenzene (B135520). A related synthesis of 2,3-difluorobenzaldehyde (B42452) from 1,2-difluorobenzene has been reported, which involves the formylation of the lithiated intermediate. google.com

A similar strategy has been successfully employed in the synthesis of the analogous 2,3-difluoro-6-methoxybenzaldehyde (B67421). In this case, 3,4-difluoroanisole (B48514) is treated with lithium diisopropylamide (LDA) to effect lithiation at the position ortho to the methoxy (B1213986) group, followed by quenching with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. chemicalbook.com This demonstrates the power of DoM in controlling the regiochemistry of substitution on a difluorinated benzene ring.

| Starting Material | Directing Group | Lithiating Agent | Electrophile | Product |

| 1,2-Difluorobenzene | Fluoro | n-Butyllithium | N,N-Dimethylformamide | 2,3-Difluorobenzaldehyde |

| 3,4-Difluoroanisole | Methoxy | Lithium Diisopropylamide | N,N-Dimethylformamide | 2,3-Difluoro-6-methoxybenzaldehyde |

Halogen Exchange Methodologies in Precursor Synthesis

Halogen exchange (HALEX) fluorination is another important strategy for the synthesis of fluoroaromatic compounds. This method typically involves the nucleophilic substitution of a chloro or bromo substituent with fluoride (B91410), often using a fluoride salt like potassium fluoride. However, the direct application of HALEX to synthesize this compound from a di-halo precursor is less common due to the often harsh reaction conditions required and the potential for side reactions. The regioselective synthesis of the required di-halo precursor would also need to be considered.

Amide Bond Formation Strategies

The formation of the amide bond in this compound is a critical final step. The presence of the ortho-methyl and ortho-fluoro substituents on the corresponding benzoic acid precursor introduces significant steric hindrance, which can make the amidation reaction challenging.

Carboxylic Acid Activation and Coupling Reactions

The most common method for forming amide bonds is the activation of the corresponding carboxylic acid, 2,3-difluoro-6-methylbenzoic acid, followed by reaction with an amine source, typically ammonia (B1221849). A wide variety of coupling reagents have been developed to facilitate this transformation.

For sterically hindered carboxylic acids, the choice of coupling reagent is crucial. Standard reagents may prove ineffective or lead to low yields. A study on amide-bond forming reagents in aqueous media highlighted the difficulty in coupling sterically hindered 2,6-dimethylbenzoic acid, a close analogue to the target precursor. rsc.org

More advanced and potent coupling reagents are often required. These include uronium/aminium-based reagents like HATU, HBTU, and COMU, as well as phosphonium-based reagents like PyBOP. These reagents react with the carboxylic acid to form a highly activated intermediate that is more susceptible to nucleophilic attack by ammonia.

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, EDC | Commonly used, but can be less effective for sterically hindered substrates. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly efficient, often used for challenging couplings. |

| Phosphonium Salts | PyBOP | Effective for peptide synthesis and sterically hindered amidations. |

Alternative Amidation Protocols

Given the challenges associated with sterically hindered substrates, alternative amidation protocols have been developed. One promising approach is the in situ formation of acyl fluorides from the carboxylic acid. rsc.org Acyl fluorides are highly reactive towards amines and the small size of the fluoride leaving group can minimize steric hindrance during the coupling step. Reagents such as cyanuric fluoride or bis(2,4,6-trifluorophenyl) carbonate can be used to generate the acyl fluoride in situ.

Another strategy involves the use of silicon-based reagents like methyltrimethoxysilane (MTM) for the direct amidation of carboxylic acids with amines. researchgate.netnih.gov This method offers a safe and effective alternative to traditional coupling agents.

Multi-Step Synthesis Pathways from Simple Precursors

A plausible multi-step synthesis of this compound can be designed based on the methodologies discussed above, starting from a readily available precursor such as 1,2-difluorotoluene.

Proposed Synthetic Pathway:

Directed ortho-Lithiation and Formylation: 1,2-Difluorotoluene can undergo directed ortho-lithiation at the position between the two fluorine atoms, guided by the fluorine atoms themselves. Subsequent reaction with an electrophile like N,N-dimethylformamide (DMF) would introduce a formyl group to yield 2,3-difluoro-6-methylbenzaldehyde (B3010684). achemblock.com This step is analogous to the synthesis of 2,3-difluorobenzaldehyde from 1,2-difluorobenzene. google.com

Oxidation to Carboxylic Acid: The resulting 2,3-difluoro-6-methylbenzaldehyde can then be oxidized to the corresponding carboxylic acid, 2,3-difluoro-6-methylbenzoic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate, Jones reagent, or milder methods like the Pinnick oxidation using sodium chlorite. A patent for the synthesis of the similar 2,3-difluoro-6-methoxybenzoic acid describes the oxidation of the corresponding aldehyde using hydrogen peroxide and potassium hydroxide (B78521). google.com

Amide Bond Formation: The final step is the amidation of 2,3-difluoro-6-methylbenzoic acid. Due to the steric hindrance from the ortho-substituents, this step requires careful selection of the reaction conditions. Activation of the carboxylic acid with a potent coupling reagent (e.g., HATU) followed by treatment with ammonia, or the use of an alternative protocol such as the formation of an acyl fluoride intermediate, would be necessary to achieve a good yield of this compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Directed ortho-Lithiation and Formylation | 1,2-Difluorotoluene, n-BuLi, DMF | 2,3-Difluoro-6-methylbenzaldehyde |

| 2 | Oxidation | H2O2, KOH | 2,3-Difluoro-6-methylbenzoic acid |

| 3 | Amidation | HATU, Ammonia | This compound |

Sequential Halogenation and Methylation Procedures

A plausible and common strategy for the synthesis of this compound involves a sequential approach, where the functional groups are introduced onto the benzene ring in a stepwise manner. A hypothetical, yet chemically sound, route could commence from a readily available difluorinated starting material, such as 1,2-difluorobenzene.

One potential pathway involves the directed ortho-metalation of a suitable difluoro-aromatic precursor. For instance, starting with 1,2-difluoro-3-methylbenzene, a directed metalation at the 6-position could be achieved using a strong lithium amide base like lithium diisopropylamide (LDA). The subsequent reaction of the resulting aryllithium species with a suitable electrophile, such as carbon dioxide, would yield 2,3-difluoro-6-methylbenzoic acid. The final step would then be the amidation of the carboxylic acid to form the desired this compound.

A similar strategy has been demonstrated for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde from 3,4-difluoroanisole. In this procedure, deprotonation with lithium diisopropylamide followed by formylation with N,N-dimethylformamide (DMF) successfully introduced the aldehyde group at the desired position with a high yield of 95% chemicalbook.com. This precedent suggests that a directed metalation approach is a viable strategy for the synthesis of 6-substituted 2,3-difluoroaromatics.

The subsequent amidation of the synthesized 2,3-difluoro-6-methylbenzoic acid can be achieved through various methods. A common laboratory-scale method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.

| Step | Reactants | Reagents | Product | Ref. (Analogous) |

| 1 | 1,2-Difluoro-3-methylbenzene | 1. LDA, THF, -78 °C; 2. CO₂ | 2,3-Difluoro-6-methylbenzoic acid | chemicalbook.com |

| 2 | 2,3-Difluoro-6-methylbenzoic acid | 1. SOCl₂; 2. NH₃ | This compound | ucl.ac.uk |

Convergent Synthesis Approaches

Convergent synthesis offers an alternative strategy that can be more efficient for complex molecules. In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final steps. For the synthesis of this compound, a convergent strategy could involve the coupling of a pre-functionalized aromatic ring with a suitable nitrogen-containing fragment.

One such approach could utilize a palladium-catalyzed cross-coupling reaction. For example, a Grignard reagent derived from 1-bromo-2,3-difluoro-6-methylbenzene could be coupled with a suitable aminocarbonylating agent. Alternatively, a palladium-catalyzed aminocarbonylation of an aryl halide, such as 1-iodo-2,3-difluoro-6-methylbenzene, with ammonia and carbon monoxide could directly yield the target benzamide (B126).

| Coupling Partners | Catalyst/Reagents | Product |

| 1-Iodo-2,3-difluoro-6-methylbenzene + NH₃ + CO | Pd catalyst, ligand, base | This compound |

| 2,3-Difluoro-6-methylphenylboronic acid + Aminocarbonylating agent | Pd catalyst, base | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amides is a significant area of research, aiming to reduce the environmental impact of chemical processes. ucl.ac.ukscispace.comrsc.orgresearchgate.net Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.ukscispace.com

Several green and sustainable approaches can be envisioned for the synthesis of this compound.

Catalytic Amidation: Instead of using stoichiometric coupling reagents, the direct amidation of 2,3-difluoro-6-methylbenzoic acid with ammonia could be achieved using a suitable catalyst. Various catalytic systems have been developed for direct amide formation, which proceed with the removal of water as the only byproduct, thus having a high atom economy. ucl.ac.ukscispace.com

Biocatalysis: The use of enzymes, such as lipases, for amide bond formation is a rapidly growing field in green chemistry. rsc.orgrsc.orgnih.gov An enzymatic approach to the synthesis of this compound would offer high selectivity and operate under mild reaction conditions, typically in aqueous media, thereby reducing the need for hazardous organic solvents. rsc.orgnih.gov

Energy Efficiency: The development of synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Photocatalytic methods, for instance, can harness light energy to drive chemical reactions under mild conditions. dst.gov.in

The integration of these green chemistry principles into the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Direct catalytic amidation of 2,3-difluoro-6-methylbenzoic acid. ucl.ac.ukscispace.com |

| Renewable Feedstocks | Exploration of bio-based starting materials. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in the reaction and purification steps. |

| Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, potentially using photocatalysis. dst.gov.in |

| Biocatalysis | Using enzymes to catalyze the amidation step with high specificity and under mild conditions. rsc.orgrsc.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Methylbenzamide

Reactivity of the Amide Functionality

The amide group is a crucial functional moiety, and its reactivity in 2,3-Difluoro-6-methylbenzamide is influenced by the electronic effects of the aromatic ring substituents. The fluorine atoms, being highly electronegative, exert a significant electron-withdrawing effect, which can impact the stability and reactivity of the amide bond.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. libretexts.orgyoutube.com This reaction involves the replacement of a leaving group attached to the carbonyl carbon with a nucleophile. libretexts.orgmasterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.combyjus.com

In the context of this compound, the amide group can undergo nucleophilic acyl substitution, although amides are generally less reactive compared to other acid derivatives like acid halides or anhydrides. youtube.com The reactivity is dictated by the nature of the nucleophile and the stability of the leaving group. For a substitution to be favorable, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com

Table 1: General Reactivity of Carboxylic Acid Derivatives towards Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Leaving Group | Reactivity |

| Acid Halide | Halide ion (e.g., Cl⁻) | Very High |

| Acid Anhydride | Carboxylate ion | High |

| Ester | Alkoxide ion (RO⁻) | Moderate |

| Amide | Amide ion (R₂N⁻) | Low |

| Carboxylate | Oxide ion (O²⁻) | Very Low |

This table provides a general trend in reactivity. Specific reaction conditions can influence the outcome.

Hydrolysis and Transamidation Mechanisms

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (2,3-difluoro-6-methylbenzoic acid) and ammonia (B1221849) or an amine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. byjus.com

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process, also known as saponification, is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

The rate and mechanism of hydrolysis can be influenced by the substituents on the aromatic ring. acs.org

Transamidation: This process involves the exchange of the amide group with another amine. While amides are generally unreactive, transamidation can be achieved, often requiring catalysts or harsh reaction conditions. researchgate.net Recent research has shown that the presence of fluorine atoms can activate amide bonds towards transamidation. researchgate.net This activation is attributed to the electron-withdrawing nature of fluorine, which can stabilize the transition state of the reaction. researchgate.net

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the interplay of the directing and activating/deactivating effects of the fluorine, methyl, and amide substituents. msu.edu

Influence of Fluorine and Methyl Substituents on Aromatic Reactivity

The substituents on the benzene ring dictate the position and rate of electrophilic aromatic substitution. msu.edulibretexts.org

Fluorine Atoms: Fluorine is an ortho, para-directing deactivator. While it withdraws electron density from the ring through induction (deactivating), it can donate electron density through resonance.

Methyl Group: The methyl group is an ortho, para-directing activator due to its electron-donating inductive effect and hyperconjugation.

Amide Group (-CONH₂): The directing effect of the amide group is complex and can depend on the reaction conditions. The nitrogen lone pair can participate in resonance, directing ortho and para. However, the carbonyl group is electron-withdrawing.

Directed Ortho Metalation (DoM) Strategies and Regioselectivity

Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org

The amide functionality (-CONH₂) is a potent DMG. organic-chemistry.org In this compound, the amide group would direct metalation to the C4 position. However, the existing substituents will influence the regioselectivity. The fluorine atom at the C2 position might also exert a directing effect. uwindsor.ca The interplay between the amide and fluorine as directing groups will determine the final site of metalation. tcnj.edu

Table 2: Common Directing Metalation Groups (DMGs)

| Strength | DMG |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -F, -NR₂ |

| Weak | -CH₂NR₂, -SMe |

This table is a simplified representation of DMG strength. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group, such as a halogen. wikipedia.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org

The presence of two electron-withdrawing fluorine atoms on the ring of this compound makes it a potential substrate for SNAr reactions. ichrom.com The substitution can occur at either the C2 or C3 position, where the fluorine atoms act as leaving groups. The regioselectivity of the substitution would be influenced by the ability of the other ring substituents to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org Electron-withdrawing groups positioned ortho or para to the site of attack enhance the reaction rate by stabilizing this intermediate. wikipedia.orglibretexts.org Recent studies have also provided evidence for concerted SNAr mechanisms in some systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. researchgate.net For these reactions to occur, this compound would first need to be converted into a derivative containing a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), typically at a position ortho or para to the activating benzamide (B126) group. The fluorine atoms on the ring can influence the reactivity of these derivatives. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.edulibretexts.org A halogenated derivative of this compound could react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. organic-chemistry.org For instance, sterically demanding, electron-rich phosphine (B1218219) ligands often improve the efficiency of Suzuki couplings involving aryl chlorides. organic-chemistry.org The reaction can be performed under mild conditions, sometimes even at room temperature, and is known for its high functional group tolerance. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. harvard.edu

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/Water | 60 °C |

| Pd₂(dba)₃ | PPh₃ | NaOEt | Benzene | 80 °C |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com A halogenated derivative of this compound could be coupled with various alkenes, such as acrylates or styrenes, using a palladium catalyst and a base. organic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org The choice of palladium precursor and ligands can significantly affect the reaction outcome. nih.gov For example, phosphine-free catalyst systems have been developed that show high activity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov A halogenated derivative of this compound would be a suitable substrate for this reaction. nih.gov The reaction is typically co-catalyzed by palladium and copper salts, although copper-free versions have been developed. nih.govnih.gov The use of bulky, electron-rich ligands can facilitate the reaction, even at room temperature. libretexts.org This method is a powerful tool for constructing substituted alkynes. arkat-usa.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. organic-chemistry.orglibretexts.org A halogenated derivative of this compound could be coupled with a wide range of primary and secondary amines. rug.nl The development of specialized ligands, such as biaryl phosphines, has been crucial for the broad applicability of this reaction, allowing for the coupling of even challenging substrates like aryl chlorides and hindered amines. rug.nl The reaction generally proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgresearchgate.net

Key Ligands for Buchwald-Hartwig Amination:

| Ligand | Application |

|---|---|

| P(o-tolyl)₃ | Early generation ligand |

| BINAP | For couplings with stereocenters |

| BrettPhos | Amination of aryl mesylates, monoarylation of primary amines |

| RuPhos | Coupling of secondary amines with aryl chlorides |

Buchwald-Hartwig C-O Bond Formation: Analogous to the amination reaction, this method allows for the palladium-catalyzed formation of C-O bonds to synthesize aryl ethers. organic-chemistry.org A halogenated derivative of this compound could be coupled with alcohols or phenols to form the corresponding ether derivatives. This serves as an alternative to the traditional Ullmann condensation. organic-chemistry.org

Transition Metal-Catalyzed Functionalization of C-H Bonds

Transition metal-catalyzed C-H bond functionalization has emerged as a powerful strategy for the direct modification of organic molecules, avoiding the need for pre-functionalized starting materials. nih.govrsc.org The fluorine atoms in this compound can act as directing groups in such reactions, promoting functionalization at the C-H bond ortho to the fluorine. nih.govacs.org

Research has shown that transition metals like rhodium and iridium can selectively activate C-H bonds ortho to fluorine substituents in fluoroarenes. nih.govacs.org This selectivity is attributed to the electronic effects of the fluorine atoms, which can strengthen the metal-aryl bond formed during the C-H activation step. acs.org For instance, rhodium complexes have been used for the C-H borylation of fluoroarenes, with a notable preference for the position ortho to the fluorine. nih.gov Similarly, cobalt complexes have shown switchable selectivity in the borylation of fluoroarenes, where the outcome can be controlled by kinetic versus thermodynamic factors. nih.gov

Electrochemical Reactions and Mechanisms

Electrochemical methods can provide alternative pathways for the functionalization of aromatic compounds. Electrochemical fluorination of benzamide in anhydrous hydrogen fluoride (B91410) has been shown to occur exclusively at the aromatic ring, yielding fluoro- and difluorobenzamides. researchgate.net This suggests that direct electrochemical fluorination of this compound could potentially lead to further fluorinated derivatives.

Furthermore, electrochemical methods can be employed in conjunction with transition metal catalysis. For example, flow electrochemistry has been utilized for safe and scalable fluorination reactions. researchgate.net Additionally, electrochemical approaches can be used for defluorinative carboxylation, where a C-F bond is converted to a carboxylic acid group using CO₂. chemrevlett.com While not directly demonstrated for this compound, these electrochemical techniques represent potential avenues for its modification.

2,3 Difluoro 6 Methylbenzamide As a Synthetic Precursor and Building Block

Role in the Synthesis of Fluorinated Heterocyclic Compounds

The incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of molecules. While 2,3-Difluoro-6-methylbenzamide represents a potential starting material for the synthesis of such compounds, specific documented pathways originating from this particular precursor are not extensively reported.

Benzothiazole and Oxadiazole Derivative Synthesis

The synthesis of benzothiazole and oxadiazole derivatives often involves the cyclization of appropriately substituted benzene (B151609) rings. For benzothiazoles, this typically requires a benzene ring with an amino group and a thiol group in ortho positions, which can then be condensed with various electrophiles. For oxadiazoles, precursors often include acyl hydrazides or similar functionalities that can undergo cyclization. While the difluoro-methyl-substituted phenyl ring of this compound could theoretically be incorporated into these structures, specific methodologies detailing this transformation are not prominently described in the available literature.

Imidazopyridine and Quinazolinone Scaffold Construction

The construction of imidazopyridine and quinazolinone scaffolds also relies on specific precursor functionalities. Imidazopyridine synthesis often involves the reaction of an aminopyridine derivative with an α-halocarbonyl compound. Quinazolinone synthesis typically proceeds from anthranilic acid derivatives or other ortho-substituted benzamides. The potential for this compound to serve as a starting point for these scaffolds would necessitate multi-step transformations to introduce the required reactive groups, and direct, documented examples of such synthetic routes are not found in the reviewed literature.

Applications in the Construction of Functionalized Aromatic Systems

Benzamide (B126) moieties can be utilized as directing groups in C-H activation/functionalization reactions to introduce new substituents onto the aromatic ring. The fluorine and methyl groups on this compound would influence the regioselectivity of such reactions. However, specific studies detailing the use of this compound as a substrate for the construction of more complex functionalized aromatic systems are not widely available.

Development of Diverse Chemical Libraries Utilizing the Benzamide Scaffold

Benzamides are common scaffolds in the design and synthesis of chemical libraries for drug discovery due to their synthetic tractability and ability to participate in various biological interactions. The 2,3-difluoro-6-methyl substitution pattern offers a unique electronic and steric profile that could be exploited in the generation of a diverse library of compounds. Nevertheless, a review of the scientific literature does not reveal specific examples of combinatorial libraries built upon the this compound core.

Exploration in Medicinal Chemistry: Preclinical Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of 2,3-Difluoro-6-methylbenzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing a roadmap for optimizing a lead compound's efficacy and selectivity. For derivatives of this compound, SAR studies focus on how subtle changes to its chemical scaffold, particularly the fluorine and methyl substituents, modulate its biological effects.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. In the context of benzamide (B126) derivatives, fluorine substitution has been shown to significantly influence their biological activity. Studies on related fluorinated benzamides have demonstrated that the position and number of fluorine atoms can dramatically alter their interaction with biological targets. For instance, the presence of fluorine atoms can increase the binding affinity of benzamide derivatives to their target proteins.

The methyl group at the ortho position of the benzamide also plays a critical role. Its size and lipophilicity can influence the compound's conformation and how it fits into the binding pocket of a target protein. The interplay between the electron-withdrawing nature of the fluorine atoms and the steric and electronic effects of the methyl group creates a unique chemical environment that can be fine-tuned to achieve desired biological outcomes. Research on various substituted benzamides has shown that such modifications can lead to compounds with a range of activities, from antimicrobial to anticancer effects.

Table 1: Impact of Substituents on the Biological Activity of Benzamide Derivatives

| Substituent | Position | General Effect on Biological Activity |

|---|---|---|

| Fluorine | Ortho, Meta | Can increase binding affinity and metabolic stability. |

| Methyl | Ortho | Influences conformation and steric interactions within the binding pocket. |

| Various | Para | Can be modified to alter solubility and pharmacokinetic properties. |

The specific arrangement of substituents on the benzamide ring dictates the non-covalent interactions a ligand can form with its biological target. These interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are the basis of molecular recognition and binding affinity. For this compound derivatives, the fluorine atoms can act as hydrogen bond acceptors, a property that can be crucial for anchoring the ligand in a specific orientation within a binding site.

Investigation of Molecular Target Engagement Mechanisms

Understanding how a compound engages its molecular target is paramount to elucidating its mechanism of action. For this compound and its derivatives, this involves investigating their effects on enzymes and their binding to various receptors and proteins.

While specific data on the enzyme inhibition profile of this compound is not extensively available in public literature, the benzamide scaffold is a common feature in many enzyme inhibitors. For instance, benzamide derivatives have been explored as inhibitors of urease, a key enzyme in the pathogenesis of certain bacterial infections. acs.orgacs.org The amide functionality can participate in hydrogen bonding interactions with the enzyme's active site, while the substituted phenyl ring can be tailored to fit into specific pockets, thereby blocking the enzyme's activity. The fluorine and methyl groups on this compound would be expected to influence its potency and selectivity towards specific enzymes.

The potential for this compound derivatives to interact with G-protein coupled receptors (GPCRs) like the Glucagon-like peptide-1 (GLP-1) receptor or other receptors such as the sigma-2 receptor is an area of interest in medicinal chemistry. The GLP-1 receptor is a major target for the treatment of type 2 diabetes and obesity, and its agonists are known to regulate glucose metabolism and appetite. acs.orgmdpi.com While there is no direct evidence linking this compound to the GLP-1 receptor, the diverse biological activities of benzamides suggest that derivatives could be designed to interact with this class of receptors.

Similarly, the sigma-2 receptor, which is overexpressed in various tumors, is a target for the development of cancer therapeutics and diagnostic agents. nih.govmdpi.com The lipophilic nature of the substituted benzamide ring could facilitate binding to the hydrophobic pockets characteristic of the sigma-2 receptor's ligand-binding site. However, specific binding studies for this compound at these receptors have not been reported.

A significant area of investigation for benzamide derivatives is their role as binders for the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon is a key component of the Cullin-RING E3 ubiquitin ligase complex, which is involved in the degradation of specific cellular proteins. Small molecules that bind to Cereblon can modulate its substrate specificity, leading to the degradation of proteins involved in disease processes. This is the mechanism of action for immunomodulatory drugs like thalidomide (B1683933) and its analogs.

Recent research has focused on developing novel, non-phthalimide Cereblon binders for use in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation. In this context, fluorinated benzamide derivatives have emerged as promising Cereblon binders. Studies have shown that the introduction of fluorine atoms to the benzamide scaffold can significantly increase binding affinity for Cereblon. nih.govacs.org This enhanced affinity is attributed to the favorable interactions that fluorine can make within the Cereblon binding pocket. acs.org The this compound scaffold represents a potential core structure for the design of novel Cereblon binders for PROTAC applications.

Table 2: Investigated Molecular Targets for Benzamide Derivatives

| Molecular Target | Therapeutic Area | Role of Benzamide Derivatives |

|---|---|---|

| Cereblon (CRBN) | Oncology, Immunology | Binders for PROTAC design, modulating protein degradation. |

| Enzymes (e.g., Urease) | Infectious Diseases | Potential for enzyme inhibition. |

| GPCRs (e.g., GLP-1R) | Metabolic Diseases | Hypothetical, based on scaffold diversity. |

| Sigma-2 Receptor | Oncology, Neurology | Hypothetical, based on structural features. |

Preclinical In Vitro Studies on Cellular Pathways

Cell-Based Assays for Pathway Modulation (e.g., inflammasome inhibition)

There is no available data from cell-based assays to indicate that this compound modulates cellular pathways such as the inflammasome. Research on NLRP3 inflammasome inhibitors has identified other small molecules, but a direct link or study involving this compound has not been established in the public record.

Mechanistic Studies of Anti-proliferative Effects in Cell Lines

Specific mechanistic studies detailing any anti-proliferative effects of this compound in cancer cell lines are not present in the available literature. Consequently, there is no information on its potential mechanisms of action in this context.

Preclinical In Vivo Studies

There are no publicly documented preclinical in vivo studies for this compound that focus on demonstrating proof-of-concept for target engagement.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 2,3-Difluoro-6-methylbenzamide and its derivatives will increasingly focus on methodologies that are not only efficient but also environmentally benign. Traditional synthetic methods often rely on harsh reagents and generate significant waste. The principles of green chemistry are guiding the development of new pathways that offer higher yields, lower costs, and reduced environmental impact. mdpi.com

Key areas of development include:

Visible Light-Mediated Reactions: These methods can facilitate complex bond formations under mild conditions, often without the need for photocatalysts, aligning with sustainable chemistry principles. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability while minimizing solvent usage.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.

| Synthetic Approach | Traditional Methods | Novel Sustainable Routes |

| Energy Input | Often requires high temperatures and pressures. | Utilizes ambient temperature and pressure, sometimes mediated by visible light. mdpi.com |

| Reagents | May involve stoichiometric use of hazardous reagents. | Employs catalytic amounts of less toxic promoters (e.g., I2/SnCl2). mdpi.com |

| Solvents | Often relies on chlorinated or other non-renewable solvents. | Prefers greener alternatives like ethyl acetate, known for low toxicity and biodegradability. mdpi.com |

| Atom Economy | Can be low, with significant byproduct formation. | Aims for high atom economy through methods like C-H activation. |

| Process Safety | Batch processes can pose risks, especially on a large scale. | Flow chemistry enhances safety and control. |

Integration of Advanced Computational Design in Derivative Discovery

In silico methodologies are becoming indispensable tools for accelerating the discovery and optimization of new chemical entities. jonuns.commdpi.com By integrating computational chemistry and molecular modeling, researchers can rationally design derivatives of this compound with enhanced biological activity and optimized pharmacokinetic profiles. jonuns.com This predictive approach significantly reduces the time and resources required for experimental screening. mdpi.com

Future computational efforts will likely focus on:

Pharmacophore-Based Design: Identifying the key structural features of the this compound scaffold responsible for biological activity to guide the design of new, more potent analogs. jonuns.com

Molecular Docking: Simulating the binding interactions of designed derivatives with specific biological targets to predict their affinity and mode of action. researchgate.netresearchgate.net

ADMET Prediction: Using computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like characteristics. jonuns.comnih.gov

| Computational Tool | Application in Derivative Discovery | Potential Impact |

| Molecular Docking | Predicts binding affinity and orientation of derivatives in the active site of a target protein (e.g., enzymes, receptors). nih.gov | Prioritizes compounds with high predicted potency for synthesis and testing. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Enables prediction of the activity of unsynthesized compounds. |

| ADMET Prediction Software (e.g., pKCSM, SwissADME) | Calculates pharmacokinetic properties like intestinal absorption, blood-brain barrier permeability, and potential toxicity. jonuns.comnih.gov | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. |

| Density Functional Theory (DFT) | Calculates electronic properties to understand molecular reactivity and interaction capabilities. researchgate.net | Provides insights into the mechanism of action and helps refine molecular design. |

Exploration of New Biological Targets and Pathways for Scaffold Utility

The unique physicochemical properties imparted by the difluoro-methyl-benzamide motif suggest that this scaffold could interact with a wide range of biological targets beyond its current known activities. Fluorinated compounds have found applications as antivirals, anti-inflammatories, and enzyme inhibitors. nih.govlatrobe.edu.au A systematic exploration of new targets could unveil novel therapeutic applications for this chemical class.

Promising areas for future investigation include:

Kinase Inhibition: Many successful kinase inhibitors incorporate fluorinated moieties to enhance binding affinity. The this compound scaffold could be elaborated to target specific kinases implicated in cancer or inflammatory diseases.

Ion Channel Modulation: The electronic properties of the fluorinated ring may allow for specific interactions with ion channel proteins, a target class relevant to neurological and cardiovascular diseases.

Targeting Protein-Protein Interactions (PPIs): The rigid, well-defined structure of the benzamide (B126) core could serve as a platform for designing molecules that disrupt disease-relevant PPIs, which are often challenging to target with traditional small molecules.

Anti-Infective Agents: Fluorinated heterocycles and related structures have shown potent activity against various pathogens. nih.govresearchgate.net Derivatives of this compound could be screened against a panel of bacteria, fungi, and viruses.

| Potential Target Class | Rationale for Exploration | Example Therapeutic Areas |

| Protein Kinases | Fluorine can form key hydrogen bonds and electrostatic interactions in ATP-binding sites. | Oncology, Immunology |

| G-Protein Coupled Receptors (GPCRs) | The scaffold can be modified to present vectors that interact with specific receptor subtypes. | CNS Disorders, Metabolic Diseases |

| Epigenetic Targets (e.g., HDACs, Bromodomains) | The benzamide core is a known pharmacophore for certain epigenetic modulators. | Oncology, Neurological Disorders |

| Viral Enzymes (e.g., Proteases, Polymerases) | Fluorinated compounds have demonstrated potent antiviral activity against targets like HIV-1 reverse transcriptase. nih.gov | Virology (e.g., HIV, Hepatitis) |

Chemoenzymatic Synthesis Approaches for Stereoselective Production

The introduction of chiral centers into drug molecules can have profound effects on their pharmacological activity. ucj.org.ua As derivatives of this compound are developed, the need for stereoselective synthetic methods will become critical. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful solution for producing enantiomerically pure fluorinated compounds. rsc.org

Future research in this area could involve:

Enzymatic Desymmetrization: Using enzymes like lipases or hydrolases to selectively react with one of two prochiral groups on a derivative of the core scaffold, thereby establishing a stereocenter.

Biocatalytic Reduction/Oxidation: Employing ketoreductases or oxidases to perform stereoselective transformations on functional groups attached to the benzamide ring.

Engineered Enzymes: Utilizing directed evolution or protein engineering to create novel biocatalysts specifically tailored for transformations on the this compound scaffold, achieving high yields and enantioselectivities. rsc.org

| Parameter | Traditional Asymmetric Catalysis | Chemoenzymatic Synthesis |

| Catalyst | Often based on rare or toxic heavy metals (e.g., Palladium, Rhodium). rsc.org | Biocatalysts (enzymes) are biodegradable and work in aqueous media. |

| Reaction Conditions | May require anhydrous conditions, inert atmospheres, and extreme temperatures. | Typically proceeds under mild conditions (room temperature, neutral pH). |

| Selectivity | Can achieve high enantioselectivity, but may require extensive catalyst and ligand screening. | Enzymes often exhibit exquisite stereo-, regio-, and chemo-selectivity. |

| Substrate Scope | Can sometimes be broad, but optimization for new substrates can be challenging. | Natural enzymes may have limited substrate scope, but can be improved via protein engineering. |

Design of Smart Materials Utilizing the this compound Motif

The field of smart materials, which respond to external stimuli, offers non-pharmaceutical avenues for the application of the this compound motif. The specific arrangement of fluorine atoms and the hydrogen-bonding capabilities of the benzamide group can be leveraged to create materials with unique and tunable properties. nih.govacs.org Fluorine substitution is known to influence crystal packing and can suppress disorder in molecular crystals. nih.govacs.org

Potential applications in materials science include:

Responsive Gels and Polymers: Incorporating the motif into polymer backbones could create materials that change their properties (e.g., swelling, solubility) in response to stimuli like pH, temperature, or specific analytes.

Organic Electronics: The electron-withdrawing nature of fluorine atoms can tune the electronic properties of aromatic systems, suggesting potential use in organic semiconductors or sensors.

Self-Assembling Systems: The interplay of hydrogen bonding from the amide and specific interactions from the fluorinated ring could be used to direct the self-assembly of molecules into highly ordered supramolecular structures, such as films or coatings. nih.gov The integration of artificial intelligence (AI) can further assist in the rational design of these novel materials. nih.gov

| Material Type | Role of the this compound Motif | Potential Application |

| Liquid Crystals | The rigid, polar structure can promote the formation of mesophases. | Display technologies, optical sensors. |

| Functional Coatings | The fluorinated portion can create a low-energy, "Teflon-like" surface. nih.gov | Antifouling or self-cleaning surfaces. |

| Crystalline Co-formers | The specific hydrogen bonding and halogen bonding potential can be used to control crystal engineering outcomes. | Pharmaceutical cocrystals with improved properties. |

| Molecular Sensors | The motif can be functionalized with reporter groups to create a sensor that changes its optical or electronic properties upon binding an analyte. | Chemical or biological sensing. |

Q & A

Q. What synthetic routes are commonly employed for 2,3-Difluoro-6-methylbenzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves amidation of 2,3-difluoro-6-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with ammonia or ammonium hydroxide. Optimization includes:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for better solubility of intermediates.

- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .

Comparative yields under different conditions:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | TEA | 85–90 |

| THF | 25 | None | 60–65 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : NMR to confirm fluorine positions (δ ~ -110 to -125 ppm for aromatic F) and NMR for methyl group protons (δ ~ 2.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (C₈H₇F₂NO⁺, expected m/z 171.0534).

- X-ray crystallography : Employ SHELXL for crystal structure refinement if single crystals are obtained .

Q. What solvent systems are suitable for solubility studies of this compound in pharmacological assays?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (e.g., PBS at pH 7.4). For DMSO, solubility >50 mg/mL is typical, while aqueous solubility is <1 mg/mL. Use sonication or heating (≤40°C) to enhance dissolution .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) at the para-fluorine position. Key steps:

Optimize geometry using Gaussian 12.

Calculate Fukui indices to identify reactive sites.

Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO).

Results often correlate with experimental regioselectivity observed in analogous compounds like 2,3-Difluoro-6-trifluoromethylbenzamide .

Q. How should researchers resolve contradictions in spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in amide groups) or impurities. Strategies:

Q. What experimental designs are recommended for studying the metabolic stability of this compound in vitro?

- Methodological Answer : Use liver microsomal assays (human or rodent):

Incubation conditions : 1 µM compound, NADPH-regenerating system, 37°C.

Sampling intervals : 0, 15, 30, 60 minutes.

LC-MS/MS analysis : Quantify parent compound depletion.

- Key parameters : Half-life (t₁/₂) and intrinsic clearance (CLint).

Example data from analogs:

| Species | t₁/₂ (min) | CLint (µL/min/mg protein) |

|---|---|---|

| Human | 45 ± 5 | 25 ± 3 |

| Rat | 22 ± 4 | 55 ± 6 |

Specialized Methodological Considerations

Q. How can crystallographic data for this compound complexes be refined using SHELX software?

- Methodological Answer : SHELXL refinement steps:

Data integration : Use SAINT for frame processing.

Structure solution : Dual-space methods (e.g., SHELXD) for heavy atoms.

Anisotropic refinement : Apply to non-H atoms with >50% occupancy.

Validation : Check R-factor (<5%), and Fo-Fc maps for residual electron density.

Case study: A related benzamide derivative achieved R1 = 3.2% using SHELXL-2018 .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Critical Process Parameters (CPPs) : Control reaction time (±5%), stoichiometry (±2%).

- In-line PAT tools : Use FTIR to monitor acyl chloride formation in real time.

- Design of Experiments (DoE) : Optimize via response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.